![molecular formula C11H19N B12878014 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound It is part of the azepine family, which is known for its seven-membered ring structure containing one nitrogen atom
Méthodes De Préparation
The synthesis of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine typically involves cyclization reactions. One common method is the ring expansion of smaller cyclic compounds, such as pyrrolidine or piperidine derivatives, using various reagents and conditions. For example, the cyclization can be achieved through thermal, photochemical, or microwave irradiation methods . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Analyse Des Réactions Chimiques
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s nitrogen atom can participate in hydrogen bonding or coordination with metal ions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepine: A seven-membered ring with one nitrogen atom, but without the additional methano bridge.
Pyrrolidine: A five-membered ring with one nitrogen atom, which can be a precursor for the synthesis of azepine derivatives.
Piperidine: A six-membered ring with one nitrogen atom, another precursor for azepine synthesis.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
3-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-2-4-10-6-9-3-5-11(7-9)12(8)10/h8-11H,2-7H2,1H3 |
Clé InChI |
ZWPOGJRGJWKALA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2N1C3CCC(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
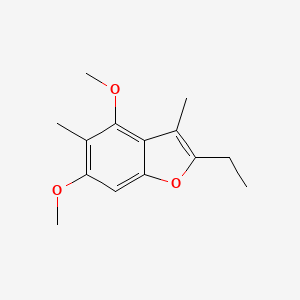
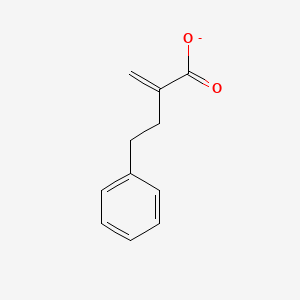
![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
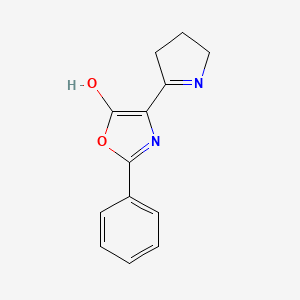
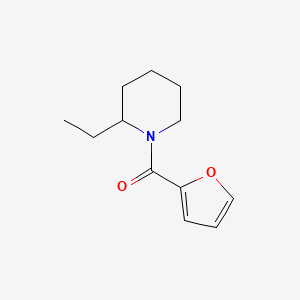
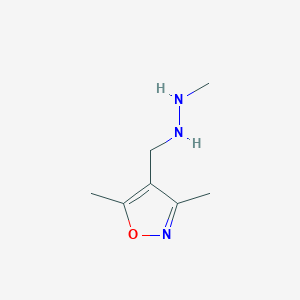
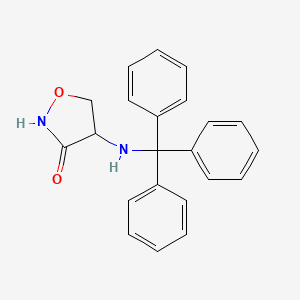
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

